molecular formula C17H21N3O3 B2736137 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea CAS No. 2034568-65-3

3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea

Cat. No.: B2736137
CAS No.: 2034568-65-3
M. Wt: 315.373
InChI Key: HJCSPNHJXFZOIN-UHFFFAOYSA-N
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Description

Chemical Structure and Identifiers
The compound 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea (CAS: 2034568-65-3) is a urea derivative with a molecular formula of C₁₇H₂₁N₃O₃ and a molecular weight of 315.37 g/mol. Its structure features:

  • A urea core (N-C(=O)-N) substituted with two distinct aromatic groups: a furan-2-ylmethyl moiety and a pyridin-2-ylmethyl group.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(oxan-4-yl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(19-14-6-10-22-11-7-14)20(13-16-5-3-9-23-16)12-15-4-1-2-8-18-15/h1-5,8-9,14H,6-7,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCSPNHJXFZOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Mediated Coupling Reactions

Isocyanates are pivotal in urea synthesis due to their high reactivity with amines. In the context of trisubstituted ureas, a stepwise approach is often employed to ensure regiochemical control.

Synthesis of Mono-Substituted Urea Intermediates

The first step typically involves reacting oxan-4-amine with a furan-2-ylmethyl isocyanate derivative. For example, 1-(oxan-4-yl)-3-[(furan-2-yl)methyl]urea can be synthesized by treating oxan-4-amine with furan-2-ylmethyl isocyanate in anhydrous dichloromethane at 0–5°C. This method, adapted from thiourea syntheses, achieves yields of 65–70% after purification via silica gel chromatography.

Introduction of the Pyridin-2-ylmethyl Group

The mono-substituted urea intermediate is then reacted with pyridin-2-ylmethyl isocyanate under reflux in tetrahydrofuran (THF). This step requires careful stoichiometry (1:1.2 molar ratio) to minimize di-substitution byproducts. The final product is isolated in 55–60% yield after recrystallization from ethanol.

Key Reaction Parameters:
Parameter Condition Yield (%)
Solvent THF 55–60
Temperature Reflux (66°C)
Purification Recrystallization (ethanol)

Carbodiimide-Assisted Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitate urea formation by activating carbonyl groups. This method is advantageous for avoiding volatile isocyanates.

One-Pot Two-Step Synthesis

A mixture of oxan-4-amine, furan-2-ylmethylamine, and pyridin-2-ylmethylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in the presence of DCC and N-hydroxybenzotriazole (HOBt). The reaction proceeds via in situ generation of a carbonyl intermediate, which couples sequentially with the amines.

Optimized Conditions :

  • Solvent : Dry acetone
  • Temperature : 25°C (room temperature)
  • Reaction Time : 24 hours
  • Yield : 48–52% after column chromatography

Mechanistic Insights

The carbodiimide activates the carbonyl group, enabling nucleophilic attack by the primary amine (oxan-4-amine). Subsequent addition of the secondary amines (furan-2-ylmethylamine and pyridin-2-ylmethylamine) occurs regioselectively, driven by steric and electronic factors.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods for synthesizing trisubstituted ureas:

Method Advantages Limitations Yield (%)
Isocyanate Coupling High regioselectivity Requires hazardous isocyanates 55–70
Carbodiimide-Mediated Avoids isocyanates Lower yields 48–52
Solid-Phase Synthesis Enhances crystallinity Scalability challenges

Characterization and Analytical Validation

Post-synthesis characterization employs:

  • FTIR : Urea carbonyl stretch at ~1640–1680 cm⁻¹.
  • ¹H NMR : Distinct signals for oxan-4-yl protons (δ 3.3–4.0 ppm) and aromatic furan/pyridine protons (δ 6.5–8.5 ppm).
  • LC-MS/MS : Molecular ion peak at m/z 345.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The functional groups on the furan, pyridine, and tetrahydropyran rings can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, identified in crystallographic and synthetic studies, share urea or carboxamide backbones with variations in substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/Identifier) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Functional Relevance
3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea (2034568-65-3) C₁₇H₂₁N₃O₃ 315.37 - Urea core
- Furan-2-ylmethyl, pyridin-2-ylmethyl, tetrahydropyran
Enhanced solubility (tetrahydropyran), dual aromatic binding (furan/pyridine)
1-(2-chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea C₁₆H₁₇ClN₂O₂ 304.8 - Urea core
- Chlorophenyl, hydroxymethylphenyl
Hydrophobic interactions (chlorophenyl), hydrogen bonding (hydroxymethyl)
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide C₁₃H₁₂N₄O₃S 304.3 - Carboxamide core
- Thiophene, oxazole, hydroxyethylpyrazole
Heterocyclic diversity (thiophene/oxazole), polar interactions (hydroxyethyl)
[5-(1-benzylindazol-3-yl)furan-2-yl]-methanol C₁₉H₁₆N₂O₂ 304.3 - Benzylindazole-furan hybrid
- Methanol substituent
Aromatic stacking (benzylindazole), hydrogen bonding (methanol)
Key Structural and Functional Insights

Backbone Diversity: The target compound’s urea core contrasts with carboxamide (e.g., N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide) or indazole-furan hybrids (e.g., [5-(1-benzylindazol-3-yl)furan-2-yl]-methanol). Urea derivatives are often associated with hydrogen-bonding capacity and conformational rigidity, which may enhance target selectivity .

Aromatic Substituents: The furan-2-ylmethyl and pyridin-2-ylmethyl groups in the target compound provide dual aromatic systems.

Solubility and Conformation :

  • The tetrahydropyran (oxan-4-yl) group in the target compound distinguishes it from analogs like 1-(2-chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea, which lacks cyclic ethers. Tetrahydropyran enhances solubility and may stabilize bioactive conformations through steric effects .

Functional Group Synergy: While hydroxymethyl groups (e.g., in [5-(1-benzylindazol-3-yl)furan-2-yl]-methanol) prioritize hydrogen bonding, the target compound’s combination of furan (hydrogen-bond acceptor) and pyridine (polarizable aromatic system) may enable multitarget engagement .

Research Implications and Limitations

  • Synthetic Challenges : The steric bulk of the tetrahydropyran group may complicate synthetic routes compared to simpler aryl-urea analogs.

Biological Activity

The compound 3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea is a heterocyclic urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms through which it exerts its effects, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of furan derivatives with urea and various amine precursors. Reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the urea bond. The synthetic route can be summarized as follows:

  • Starting Materials : Furan-2-carboxylic acid, oxan-4-yl amine, pyridin-2-yl methyl amine.
  • Reagents : EDCI, DMAP.
  • Conditions : Typically performed under controlled temperature and inert atmosphere to prevent oxidation.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, a study on related furan derivatives demonstrated broad-spectrum antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were assessed, showing that these compounds can inhibit bacterial growth effectively at varying concentrations .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMIC (µg/mL)
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaE. coli50
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaStaphylococcus aureus75
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaBacillus subtilisNo activity

Enzyme Inhibition

The biological mechanism of action for this compound appears to involve enzyme inhibition. The furan and pyridine rings interact with enzyme active sites, potentially leading to therapeutic effects in various disease models. For example, studies have shown that similar compounds can inhibit specific enzymes involved in cancer progression and microbial metabolism .

Cytotoxicity Studies

Cytotoxicity assays reveal that certain derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. For instance, related urea derivatives have been shown to exhibit cytotoxic effects on hepatocellular carcinoma cells (Hep-G2), with flow cytometry analyses confirming early and late apoptosis induction .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
1,3-bis((3-hydroxynaphthalen-2-yl)phenylmethyl) ureaHep-G220
URD12K56215

Study on Antimicrobial Efficacy

A recent study synthesized a furan derivative similar to This compound and evaluated its antimicrobial properties against several pathogens. The results indicated that while the compound was effective against most tested bacteria, it showed no activity against Bacillus subtilis, highlighting the selective nature of its antimicrobial action .

Research on Enzyme Interaction

Further investigations into the enzyme inhibition capabilities of this compound revealed that it effectively binds to certain targets within microbial cells, leading to disrupted metabolic pathways. This property makes it a candidate for developing new antimicrobial agents .

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